Cas no 4494-18-2 (Isoquinoline-1-carbaldehyde)

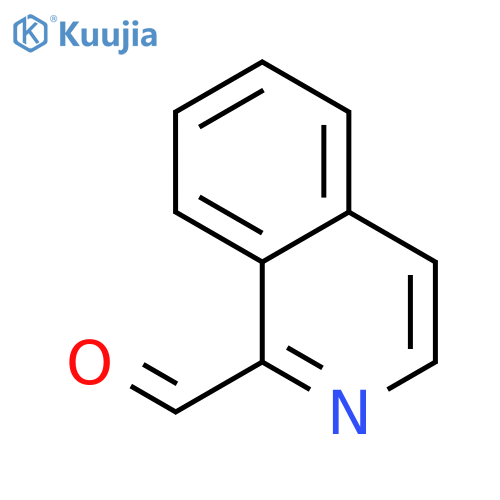

Isoquinoline-1-carbaldehyde structure

商品名:Isoquinoline-1-carbaldehyde

Isoquinoline-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Isoquinolinecarboxaldehyde

- 1-Formylisoquinoline

- Isoquinoline-1-carbaldehyde

- Isoquinaldaldehyde

- 1-isoquinolinecarbaldehyde

- MLS002703596

- NSC101192

- isoquinolin-1-aldehye

- isoquinolin-1-aldehyde

- PubChem23792

- isoquinoline-1-aldehyde

- isoquinolin-1 -aldehyde

- 1-isoquinoline-carbaldehyde

- NCIOpen2_001753

- HORFVOWTVOJVAN-UHFFFAOYSA-N

- MFCD06738864

- NSC-101192

- EN300-83792

- TZA7V4CX4L

- FT-0647379

- Z1079086438

- AC-29675

- 4494-18-2

- ISOQUINOLINE-1-CARBOXALDEHYDE

- AB28067

- AKOS010079809

- SY025670

- Q-102329

- SMR001570313

- SCHEMBL194555

- isoquinoline-1-carbaldehyde, AldrichCPR

- A7110

- SCHEMBL11308770

- AMY13846

- isoquinoline-1-carbaldehyde;1-Isoquinolinecarboxaldehyde

- CHEMBL1720459

- DTXSID70295325

- DS-12539

- DB-012696

-

- MDL: MFCD06738864

- インチ: 1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H

- InChIKey: HORFVOWTVOJVAN-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])N=1

計算された属性

- せいみつぶんしりょう: 157.05300

- どういたいしつりょう: 157.052763847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 30

じっけんとくせい

- 色と性状: Light-red to Brown Solid

- ふってん: 308.561°C at 760 mmHg

- PSA: 29.96000

- LogP: 2.04730

Isoquinoline-1-carbaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H319

- 警告文: P305+P351+P338

- 危険カテゴリコード: 22-36-20/21/22

- セキュリティの説明: 26-36/37-24/25

-

危険物標識:

- ちょぞうじょうけん:-20 °C

Isoquinoline-1-carbaldehyde 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isoquinoline-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111054-10g |

Isoquinaldaldehyde |

4494-18-2 | 97% | 10g |

¥5739.00 | 2024-05-13 | |

| eNovation Chemicals LLC | Y1008933-5g |

Isoquinoline-1-carbaldehyde |

4494-18-2 | 95% | 5g |

$615 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111054-5g |

Isoquinaldaldehyde |

4494-18-2 | 97% | 5g |

¥2296.00 | 2024-05-13 | |

| eNovation Chemicals LLC | K07166-10g |

isoquinoline-1-carbaldehyde |

4494-18-2 | >95% | 10g |

$2400 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA624-200mg |

Isoquinoline-1-carbaldehyde |

4494-18-2 | 97% | 200mg |

586.0CNY | 2021-07-12 | |

| Enamine | EN300-83792-10.0g |

isoquinoline-1-carbaldehyde |

4494-18-2 | 95% | 10.0g |

$881.0 | 2024-05-21 | |

| eNovation Chemicals LLC | Y0983921-5g |

1-Isoquinolinecarboxaldehyde |

4494-18-2 | 95% | 5g |

$660 | 2024-08-02 | |

| Chemenu | CM129131-10g |

isoquinoline-1-carbaldehyde |

4494-18-2 | 97% | 10g |

$935 | 2021-08-05 | |

| Chemenu | CM129131-1g |

isoquinoline-1-carbaldehyde |

4494-18-2 | 97% | 1g |

$145 | 2024-07-16 | |

| Alichem | A189005275-5g |

1-Isoquinolinecarboxaldehyde |

4494-18-2 | 97% | 5g |

$930.86 | 2023-09-01 |

Isoquinoline-1-carbaldehyde 関連文献

-

1. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783

-

Rongzi Ye,Yuanjie Cao,Xiaoxiang Xi,Long Liu,Tieqiao Chen Org. Biomol. Chem. 2019 17 4220

-

Bin Cao,Yong Wang,Kan Ding,Nouri Neamati,Ya-Qiu Long Org. Biomol. Chem. 2012 10 1239

-

4. Syntheses of condensed polycyclic azonia aromatic compounds by photocyclizationSadao Arai,Tsuneo Takeuchi,Masanori Ishikawa,Tatsuo Takeuchi,Masuo Yamazaki,Mitsuhiko Hida J. Chem. Soc. Perkin Trans. 1 1987 481

-

Yang Wang,Zhi-Gang Wang,Xue-Qing Song,Qian Chen,He Tian,Cheng-Zhi Xie,Qing-Zhong Li,Jing-Yuan Xu Analyst 2019 144 4024

4494-18-2 (Isoquinoline-1-carbaldehyde) 関連製品

- 5470-80-4(Isoquinoline-3-carbaldehyde)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4494-18-2)Isoquinoline-1-carbaldehyde

清らかである:99%

はかる:5g

価格 ($):231.0